molecular formula C21H24N2O4 B268956 N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

Katalognummer B268956
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: WAKJPUBZNULRJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN8054 is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division and mitosis. In

Wissenschaftliche Forschungsanwendungen

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been tested in preclinical models of various types of cancer, including breast, prostate, and lung cancer, with promising results. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

Wirkmechanismus

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division and mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been extensively studied, with its mechanism of action and biochemical and physiological effects well characterized. However, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide also has some limitations for lab experiments. It is selective for Aurora A kinase, which may limit its efficacy in certain types of cancer that do not overexpress this protein. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. One direction is to further investigate its efficacy in preclinical models of cancer, particularly in combination with other cancer treatments. Another direction is to develop more selective inhibitors of Aurora A kinase that can overcome the limitations of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide in humans, which could lead to its approval as a cancer treatment.

Synthesemethoden

The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide involves several steps, starting with the reaction of 4-aminophenylmorpholin-4-ylcarbonyl chloride with 2-phenoxybutyric acid. The resulting intermediate is then reacted with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide to form the final product, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Eigenschaften

Produktname

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

Molekularformel

C21H24N2O4

Molekulargewicht

368.4 g/mol

IUPAC-Name

N-[4-(morpholine-4-carbonyl)phenyl]-2-phenoxybutanamide

InChI

InChI=1S/C21H24N2O4/c1-2-19(27-18-6-4-3-5-7-18)20(24)22-17-10-8-16(9-11-17)21(25)23-12-14-26-15-13-23/h3-11,19H,2,12-15H2,1H3,(H,22,24)

InChI-Schlüssel

WAKJPUBZNULRJH-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

Kanonische SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.